molecular formula C13H11NO2 B1622244 2-Phenoxybenzamide CAS No. 72084-13-0

2-Phenoxybenzamide

Cat. No.: B1622244
CAS No.: 72084-13-0
M. Wt: 213.23 g/mol
InChI Key: CJCOBMTYEDBBSY-UHFFFAOYSA-N
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Description

2-Phenoxybenzamide is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzamide, where a phenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, a one-pot synthesis method can be employed, where 2-aminophenol is reacted with benzoyl chloride in the presence of a suitable catalyst. This method allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its antimalarial application, it targets the enzymes involved in the metabolic pathways of Plasmodium falciparum, disrupting the parasite’s life cycle . In medicinal applications, it may interact with various receptors and enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

2-Phenoxybenzamide can be compared with other benzamide derivatives such as:

Biological Activity

2-Phenoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Its structure, characterized by a phenoxy group attached to a benzamide, allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antiplasmodial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

Antiplasmodial Activity

Recent studies have demonstrated that this compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. It has been identified as part of the Medicines for Malaria Venture Malaria Box Project, which aims to discover new antimalarial compounds.

Key Findings:

  • Multi-stage Activity : this compound has shown activity against sexual, asexual, and liver stages of P. falciparum, making it a promising candidate for further development in malaria treatment .
  • IC50 Values : The compound exhibited an IC50 value of approximately 0.4134 µM against the PfNF54 strain of P. falciparum, indicating potent antiplasmodial activity .
  • Selectivity Index : The selectivity index (S.I.) was calculated to be 316.9, suggesting that the compound is significantly more toxic to the parasite than to mammalian cells (L-6 cells IC50 = 73.00–131.0 µM) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Various derivatives have been synthesized to explore how modifications affect potency and selectivity.

Table 1: Structure-Activity Relationships of this compound Derivatives

CompoundSubstituentPfNF54 IC50 (µM)Selectivity Index (S.I.)Cytotoxicity (L-6 cells IC50)
14-Fluorophenoxy0.4134316.973.00–131.0
64-Acetamidophenoxy1.012–1.146127.1–62.93Not specified
7Hydrogen3.73830.22Not specified
38Meta-substituted3.17424.61Not specified
39Para-substituted0.5795171.8Not specified

Note: The data indicates that substituents significantly impact both activity and selectivity, with the fluorophenoxy group being particularly beneficial for enhancing antiplasmodial effects .

Cytotoxicity

While evaluating the therapeutic potential of any compound, understanding its cytotoxicity is crucial.

Findings:

  • The cytotoxic effects of various derivatives were assessed on L-6 cells, with IC50 values ranging from moderate to high depending on the substituents.
  • Compounds with less favorable substituents exhibited higher cytotoxicity, suggesting that careful selection of chemical groups is essential for optimizing therapeutic windows .

Case Studies

Several case studies have highlighted the effectiveness and potential applications of this compound derivatives in treating malaria:

  • In Vitro Studies : Long-term in vitro studies indicated that parasites did not develop resistance to sub-lethal doses of the compound, which is crucial for sustained therapeutic efficacy .
  • Mechanism of Action : Research suggests that the compound may target mitochondrial pathways within the parasite, specifically affecting dihydroorotate dehydrogenase and cytochrome bc1 complex, leading to impaired energy metabolism in P. falciparum .

Properties

IUPAC Name

2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOBMTYEDBBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391112
Record name 2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72084-13-0
Record name 2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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